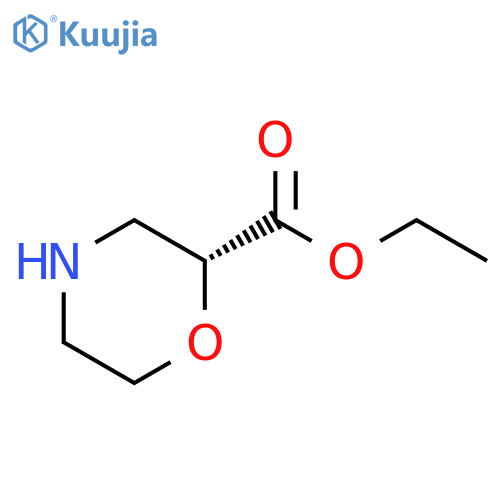

Cas no 1820569-60-5 (2-Morpholinecarboxylic acid, ethyl ester, (2R)-)

2-Morpholinecarboxylic acid, ethyl ester, (2R)- 化学的及び物理的性質

名前と識別子

-

- 2-Morpholinecarboxylic acid, ethyl ester, (2R)-

- (R)-Ethyl morpholine-2-carboxylate

- EN300-6274548

- Ethyl (R)-morpholine-2-carboxylate

- 1820569-60-5

- ethyl (2R)-morpholine-2-carboxylate

-

- インチ: 1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1

- InChIKey: PTWKMUDNOPBYJO-ZCFIWIBFSA-N

- ほほえんだ: N1CCO[C@@H](C(OCC)=O)C1

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 1.078±0.06 g/cm3(Predicted)

- ふってん: 221.4±30.0 °C(Predicted)

- 酸性度係数(pKa): 7.84±0.40(Predicted)

2-Morpholinecarboxylic acid, ethyl ester, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6274548-0.1g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 0.1g |

$376.0 | 2025-03-15 | |

| Enamine | EN300-6274548-0.05g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 0.05g |

$359.0 | 2025-03-15 | |

| Enamine | EN300-6274548-1.0g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 1.0g |

$428.0 | 2025-03-15 | |

| Enamine | EN300-6274548-2.5g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 2.5g |

$838.0 | 2025-03-15 | |

| Enamine | EN300-6274548-0.25g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 0.25g |

$393.0 | 2025-03-15 | |

| Enamine | EN300-6274548-10.0g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 10.0g |

$1839.0 | 2025-03-15 | |

| Enamine | EN300-6274548-5.0g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 5.0g |

$1240.0 | 2025-03-15 | |

| Enamine | EN300-6274548-0.5g |

ethyl (2R)-morpholine-2-carboxylate |

1820569-60-5 | 95.0% | 0.5g |

$410.0 | 2025-03-15 |

2-Morpholinecarboxylic acid, ethyl ester, (2R)- 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

2-Morpholinecarboxylic acid, ethyl ester, (2R)-に関する追加情報

Comprehensive Overview of 2-Morpholinecarboxylic acid, ethyl ester, (2R)- (CAS No. 1820569-60-5)

2-Morpholinecarboxylic acid, ethyl ester, (2R)- (CAS No. 1820569-60-5) is a chiral morpholine derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its ethyl ester functional group and (2R)-stereochemistry, is increasingly sought after for its role in asymmetric synthesis and drug development. Its unique structural features make it a valuable intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

The growing interest in chiral building blocks like 2-Morpholinecarboxylic acid, ethyl ester, (2R)- aligns with the pharmaceutical industry's focus on enantioselective synthesis. Researchers frequently search for "morpholine derivatives in drug discovery" or "CAS 1820569-60-5 applications," highlighting its relevance in modern medicinal chemistry. This compound's morpholine ring contributes to enhanced solubility and metabolic stability, making it a preferred scaffold for optimizing drug candidates.

In synthetic chemistry, 2-Morpholinecarboxylic acid, ethyl ester, (2R)- serves as a versatile precursor for constructing complex molecular architectures. Its ethyl ester group allows for facile derivatization, enabling the introduction of diverse pharmacophores. Recent publications have explored its utility in multicomponent reactions and click chemistry, addressing the demand for "green synthesis of chiral intermediates." The compound's compatibility with sustainable methodologies resonates with the industry's shift toward eco-friendly processes.

Analytical characterization of CAS 1820569-60-5 typically involves advanced techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the compound's high enantiomeric purity, a critical parameter for regulatory compliance in pharmaceutical applications. FAQs like "how to determine the purity of 2-Morpholinecarboxylic acid derivatives" reflect user concerns about quality control, underscoring the need for robust analytical protocols.

The commercial availability of (2R)-2-Morpholinecarboxylic acid ethyl ester has expanded due to its adoption in fragment-based drug design (FBDD). Its balanced lipophilicity and hydrogen-bonding capacity align with current trends in "small molecule drug optimization." Suppliers often highlight its storage stability under inert conditions, addressing common queries about "handling chiral esters in laboratory settings."

Future research directions for 1820569-60-5 may explore its potential in targeted protein degradation (PROTACs) and covalent inhibitor design. The morpholine scaffold's adaptability positions this compound as a key player in emerging therapeutic modalities, particularly in oncology and CNS disorders. These applications correlate with rising searches for "next-generation morpholine-based therapeutics" in scientific databases.

Regulatory considerations for 2-Morpholinecarboxylic acid, ethyl ester, (2R)- emphasize proper documentation of stereochemical identity, as required by ICH guidelines. Laboratories frequently inquire about "certification of chiral auxiliaries," reflecting the importance of standardized characterization in GMP environments. The compound's non-hazardous classification facilitates global procurement and transportation.

In summary, CAS 1820569-60-5 represents a strategically important chiral synthon with multifaceted applications. Its structural versatility continues to inspire innovations across chemical biology and materials science, while its synthetic accessibility meets industrial demands for scalable enantioselective processes. The compound's trajectory mirrors the evolving landscape of precision molecular design in life sciences.

1820569-60-5 (2-Morpholinecarboxylic acid, ethyl ester, (2R)-) 関連製品

- 54648-79-2(O-Methyl-N,N'-diisopropylisourea)

- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)

- 333311-37-8(1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine)

- 946298-97-1(1-(2H-1,3-benzodioxol-5-yl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)

- 7182-32-3(Benzofuran, 5-methoxy-2-phenyl-)

- 1261816-55-0(2-Bromo-2'-chloro-5'-(trifluoromethyl)propiophenone)

- 153121-88-1(Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester)

- 1934596-46-9(Furan, 3-(4-chlorobutyl)tetrahydro-)

- 2022628-68-6(Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)

- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)